molecular formula C13H16N2O2 B11963069 [(Cyclohexylideneamino)oxy](phenylamino)methanone CAS No. 2911-38-8

[(Cyclohexylideneamino)oxy](phenylamino)methanone

Cat. No.: B11963069
CAS No.: 2911-38-8
M. Wt: 232.28 g/mol
InChI Key: JDZBXMRBQJKAPB-UHFFFAOYSA-N
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Description

(Cyclohexylideneamino)oxymethanone is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyclohexylideneamino group, an oxy linkage, and a phenylamino group attached to a methanone core. This compound has garnered interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylideneamino)oxymethanone typically involves the reaction of cyclohexylideneamine with phenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexylideneamine+Phenyl isocyanate(Cyclohexylideneamino)oxymethanone\text{Cyclohexylideneamine} + \text{Phenyl isocyanate} \rightarrow \text{(Cyclohexylideneamino)oxymethanone} Cyclohexylideneamine+Phenyl isocyanate→(Cyclohexylideneamino)oxymethanone

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylideneamino)oxymethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(Cyclohexylideneamino)oxymethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylideneamino)oxymethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclohexylideneamino)oxyethanone
  • (Cyclohexylideneamino)oxypropanone
  • (Cyclohexylideneamino)oxybutanone

Uniqueness

(Cyclohexylideneamino)oxymethanone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2911-38-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(cyclohexylideneamino) N-phenylcarbamate

InChI

InChI=1S/C13H16N2O2/c16-13(14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,16)

InChI Key

JDZBXMRBQJKAPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC=C2)CC1

Origin of Product

United States

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